1-[2-(Piperazin-1-yl)ethyl]-3-(propan-2-yl)urea
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Overview
Description
1-[2-(Piperazin-1-yl)ethyl]-3-(propan-2-yl)urea is a compound that belongs to the class of urea derivatives It is characterized by the presence of a piperazine ring, which is a six-membered ring containing two nitrogen atoms at opposite positions
Scientific Research Applications
1-[2-(Piperazin-1-yl)ethyl]-3-(propan-2-yl)urea has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmaceutical compounds, particularly those with potential activity as central nervous system agents.
Materials Science: The compound can be used in the development of novel materials with specific properties, such as improved thermal stability or enhanced mechanical strength.
Mechanism of Action
Target of Action
Piperazine derivatives, a key structural component of this compound, have been known to exhibit a wide range of biological activities such as antiviral, antipsychotic, antimicrobial, anti-hiv-1, and mc4 receptor agonistic activity .
Mode of Action
It is known that piperazine derivatives can act as dopamine and serotonin antagonists and are used as antipsychotic drug substances .
Biochemical Pathways
Given the known activities of piperazine derivatives, it can be inferred that this compound may interact with pathways involving dopamine and serotonin .
Result of Action
Based on the known activities of piperazine derivatives, it can be inferred that this compound may have potential antipsychotic effects .
Biochemical Analysis
Biochemical Properties
1-[2-(Piperazin-1-yl)ethyl]-3-(propan-2-yl)urea plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with cationic lipids, which are commonly used in non-viral vectors for the delivery of genetic materials . The nature of these interactions involves the formation of complexes that facilitate the cellular uptake of nucleic acids.
Cellular Effects
This compound influences various cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For example, its interaction with cationic lipids can enhance the transfection efficiency of genetic materials into cells, thereby influencing gene expression . Additionally, it may impact cellular metabolism by altering the uptake and utilization of nucleic acids.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules. It can form complexes with cationic lipids, which then interact with the plasma membrane to facilitate the uptake of genetic materials . This process may involve the inhibition or activation of specific enzymes, leading to changes in gene expression and cellular function.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as enhanced transfection efficiency. At higher doses, it could potentially cause toxic or adverse effects . Understanding the dosage thresholds is crucial for its safe and effective use in research and therapeutic applications.
Metabolic Pathways
This compound is involved in specific metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism. These interactions can affect metabolic flux and the levels of metabolites within cells
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence its localization and accumulation in different cellular compartments . Understanding these mechanisms is essential for optimizing its delivery and efficacy in therapeutic applications.
Subcellular Localization
This compound exhibits specific subcellular localization patterns. It may be directed to particular compartments or organelles through targeting signals or post-translational modifications . These localization patterns can affect its activity and function within cells, highlighting the importance of understanding its subcellular dynamics.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(Piperazin-1-yl)ethyl]-3-(propan-2-yl)urea typically involves the reaction of piperazine with an appropriate isocyanate. One common method is to react piperazine with isopropyl isocyanate under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or tetrahydrofuran, and the temperature is maintained at around room temperature to slightly elevated temperatures .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yield. The use of automated systems also helps in maintaining consistency and reducing the risk of contamination.
Chemical Reactions Analysis
Types of Reactions
1-[2-(Piperazin-1-yl)ethyl]-3-(propan-2-yl)urea can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride.
Substitution: The piperazine ring can undergo substitution reactions with various electrophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophiles such as alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of N-oxides, while substitution reactions can yield various alkylated or acylated derivatives.
Comparison with Similar Compounds
Similar Compounds
1-[2-(Piperazin-1-yl)ethyl]-3-(propan-2-yl)urea: Characterized by the presence of a piperazine ring and an isopropyl group.
1-[2-(Piperazin-1-yl)ethyl]-3-(methyl)urea: Similar structure but with a methyl group instead of an isopropyl group.
1-[2-(Piperazin-1-yl)ethyl]-3-(ethyl)urea: Contains an ethyl group instead of an isopropyl group.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the isopropyl group can influence its lipophilicity and, consequently, its interaction with biological membranes and targets .
Properties
IUPAC Name |
1-(2-piperazin-1-ylethyl)-3-propan-2-ylurea |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22N4O/c1-9(2)13-10(15)12-5-8-14-6-3-11-4-7-14/h9,11H,3-8H2,1-2H3,(H2,12,13,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBWHAGCINQEHIH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)NCCN1CCNCC1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22N4O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.